molecular formula C22H22N2O5 B2424404 2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid CAS No. 2361610-55-9

2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid

Cat. No. B2424404
CAS RN: 2361610-55-9
M. Wt: 394.427
InChI Key: YINDOSYVRZADBY-LJQANCHMSA-N
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Description

2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications

Protection of Hydroxy-Groups

  • The Fmoc group is used for the protection of hydroxy-groups in various chemical syntheses. It's compatible with a range of acid- and base-labile protecting groups and can be conveniently removed by triethylamine in dry pyridine, while preserving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

  • The compound has been utilized in the synthesis of cyclic γ-aminobutyric acid analogues. Key steps in this synthesis involve intermolecular [2+2]-photocycloaddition and a fragmentation reaction (Petz et al., 2019).

Solid-Phase Synthesis of Oligomers

  • It's used in solid-phase synthesis to efficiently synthesize oligomers derived from sugar amino acids. This method allows for the preparation of oligomers varying in length (Gregar & Gervay-Hague, 2004).

Synthesis of Non-Proteinogenic Amino Acids

  • The derivative plays a role in the synthesis of non-proteinogenic amino acids, showcasing its versatility in creating diverse molecular structures (Adamczyk & Reddy, 2001).

Synthesis of N-Substituted Hydroxamic Acids

  • It's used in the synthesis of N-substituted hydroxamic acids, indicating its utility in organic synthesis for creating structurally diverse compounds (Mellor & Chan, 1997).

Peptide Synthesis

  • The compound is effective in peptide synthesis, specifically in solid-phase peptide synthesis and the synthesis of O-peptides and depsipeptides. Its stability and reactivity towards nucleophiles make it a valuable tool in this domain (Dutta & Morley, 1971).

Structural Analysis

  • It's been used in the structural analysis of various compounds, contributing to the understanding of molecular properties and interactions (Park et al., 2016).

Protection of Amide Bonds in Peptides

  • The Fmoc derivatives are used to protect (tertiary) peptide bonds in peptides, aiding in preventing interchain association during synthesis (Johnson et al., 1993).

Synthesis of Biologically Active Amino Acids

  • It aids in the synthesis of biologically active amino acids containing the pyrrolidine ring, showcasing its application in producing both enantiomerically pure forms of such compounds (Galeazzi et al., 1996).

Fluorescence Studies

  • The compound is relevant in fluorescence studies, contributing to the development of environmentally sensitive fluorophore-based compounds (Hussein et al., 2019).

Quantum Chemical Studies

  • It's been a subject of quantum chemical studies to understand the molecular properties of various compounds, indicating its relevance in computational chemistry (Bouklah et al., 2012).

Tritiation Studies

  • The compound has been used in the tritiation of carbon atoms in specific acids, showcasing its role in radiochemical studies (Gutmann & Bell, 1974).

Crystal Structure Analysis

  • Its use extends to crystal structure analysis of protected amino acids, aiding in the understanding of molecular conformations and interactions (Yamada et al., 2009).

Influenza Neuraminidase Inhibitors

  • The derivative plays a role in the development of influenza neuraminidase inhibitors, indicating its significance in medicinal chemistry and drug discovery (Wang et al., 2001).

Synthesis of Imidazo[1,2-a]pyridines

  • It's utilized in the synthesis of imidazo[1,2-a]pyridin-3-yl)acetic acids, contributing to organic synthesis and structural studies (Chui et al., 2004).

Monofluorinated Molecules Studies

  • The compound is studied for its role in the structure of monofluorinated molecules, demonstrating its relevance in the analysis of fluorine chemistry (Burns & Hagaman, 1993).

properties

IUPAC Name

2-[[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINDOSYVRZADBY-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2361610-55-9
Record name 2-{[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid
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